
S-(2-Furanylmethyl) methanethioate-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Furanylmethyl) methanethioate-d2: is a deuterated analog of S-(2-Furanylmethyl) methanethioate. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Métodos De Preparación
Industrial Production Methods: Industrial production methods for S-(2-Furanylmethyl) methanethioate-d2 are not well-documented. Typically, the production of deuterated compounds involves specialized facilities equipped to handle deuterium gas and other deuterated reagents. The process may include multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic enrichment of the final product .
Análisis De Reacciones Químicas
Types of Reactions: S-(2-Furanylmethyl) methanethioate-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the methanethioate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-(2-Furanylmethyl) methanethioate-d2 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the behavior of the parent compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of potential therapeutic agents.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of S-(2-Furanylmethyl) methanethioate-d2 is primarily related to its role as a tracer. The deuterium atoms in the compound allow researchers to track its distribution and transformation in various systems. This helps in understanding the molecular targets and pathways involved in the metabolism and action of the parent compound .
Comparación Con Compuestos Similares
S-(2-Furanylmethyl) methanethioate: The non-deuterated analog.
S-(2-Furanylmethyl) ethanethioate: A similar compound with an ethyl group instead of a methyl group.
S-(2-Furanylmethyl) propanethioate: A similar compound with a propyl group instead of a methyl group.
Uniqueness: S-(2-Furanylmethyl) methanethioate-d2 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying the behavior of the parent compound in various systems .
Propiedades
Fórmula molecular |
C6H6O2S |
|---|---|
Peso molecular |
144.19 g/mol |
Nombre IUPAC |
S-[dideuterio(furan-2-yl)methyl] methanethioate |
InChI |
InChI=1S/C6H6O2S/c7-5-9-4-6-2-1-3-8-6/h1-3,5H,4H2/i4D2 |
Clave InChI |
GFAOAYJTEVHTLA-APZFVMQVSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CC=CO1)SC=O |
SMILES canónico |
C1=COC(=C1)CSC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



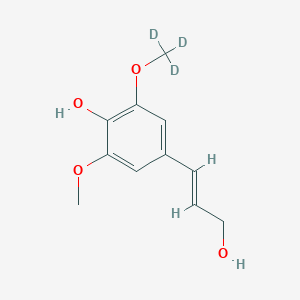
![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
![sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12366834.png)
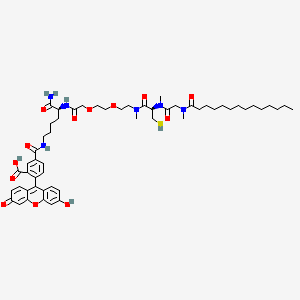
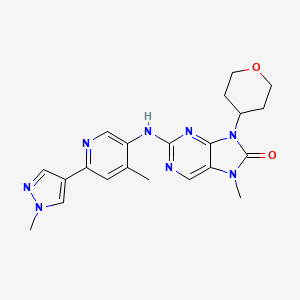
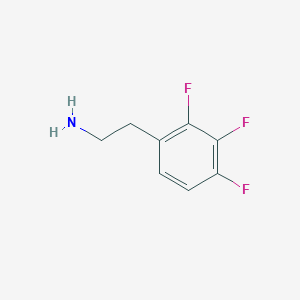
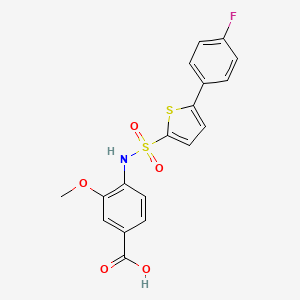
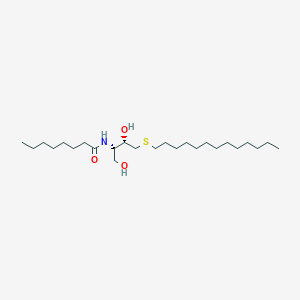
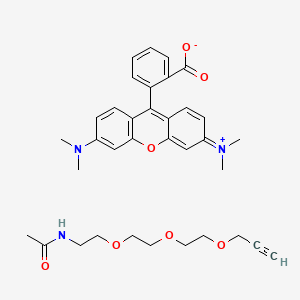
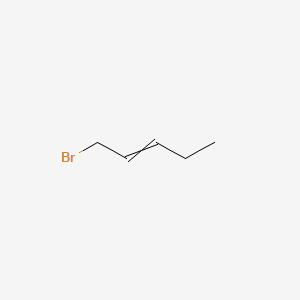
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)

![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
